Nicotinic acid, 5-hydroxypentyl ester

Description

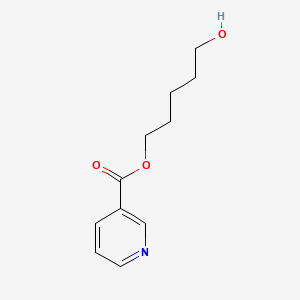

Nicotinic acid, 5-hydroxypentyl ester (C11H15NO3), a derivative of nicotinic acid (vitamin B3), is an ester prodrug designed to enhance bioavailability and target-specific delivery. Its structure comprises a nicotinic acid moiety linked to a 5-hydroxypentyl chain, introducing both hydrophilic (hydroxyl group) and hydrophobic (alkyl chain) properties. This balance influences its membrane partitioning behavior, metabolic stability, and cytotoxicity, making it a candidate for pulmonary or systemic drug delivery systems .

Properties

CAS No. |

101952-64-1 |

|---|---|

Molecular Formula |

C11H15NO3 |

Molecular Weight |

209.24 g/mol |

IUPAC Name |

5-hydroxypentyl pyridine-3-carboxylate |

InChI |

InChI=1S/C11H15NO3/c13-7-2-1-3-8-15-11(14)10-5-4-6-12-9-10/h4-6,9,13H,1-3,7-8H2 |

InChI Key |

VVEZBNVPLZZJBI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)OCCCCCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of nicotinic acid, 5-hydroxypentyl ester typically involves the esterification of nicotinic acid with 5-hydroxypentanol. This reaction can be catalyzed by acidic or basic catalysts. Commonly, sulfuric acid or hydrochloric acid is used as a catalyst in the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods: On an industrial scale, nicotinic acid is produced mainly by the oxidation of 5-ethyl-2-methylpyridine with nitric acid. This method is preferred due to its efficiency and cost-effectiveness. The esterification process is then applied to produce this compound .

Chemical Reactions Analysis

Types of Reactions: Nicotinic acid, 5-hydroxypentyl ester undergoes various chemical reactions, including:

Oxidation: The hydroxyl group in the ester can be oxidized to form corresponding ketones or aldehydes.

Reduction: The ester group can be reduced to form alcohols.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed: The major products formed from these reactions include ketones, alcohols, and various substituted derivatives of nicotinic acid .

Scientific Research Applications

Nicotinic acid, 5-hydroxypentyl ester has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

Biology: It plays a role in studying metabolic pathways and enzyme functions.

Medicine: It is investigated for its potential therapeutic effects in treating cardiovascular diseases and dyslipidemia.

Industry: It is used in the production of pharmaceuticals and as an additive in food and feed

Mechanism of Action

The mechanism of action of nicotinic acid, 5-hydroxypentyl ester involves its conversion to nicotinic acid in the body. Nicotinic acid exerts its effects by binding to the G-protein-coupled receptor GPR109A, which is primarily expressed in adipose tissue. This binding inhibits the breakdown of fats in adipose tissue, leading to a decrease in free fatty acids in the bloodstream. Additionally, nicotinic acid increases the levels of high-density lipoprotein cholesterol (HDL-C) and decreases low-density lipoprotein cholesterol (LDL-C) levels .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The 5-hydroxypentyl ester distinguishes itself from homologous nicotinic acid esters through its hydroxyl-substituted pentyl chain. Key comparisons include:

Note: The hydroxyl group in the 5-hydroxypentyl ester reduces hydrophobicity compared to unsubstituted pentyl esters, lowering log Ko/w and log Km/w .

Membrane Partitioning and Bilayer Interactions

Studies on homologous nicotinic acid esters reveal that membrane affinity (log Km/w) increases with alkyl chain length due to enhanced hydrophobicity. For example:

- Ethyl ester (C2H5): log Km/w = 2.18, minimal disruption of DPPC bilayer phase transitions .

- Octyl ester (C8H17): log Km/w = 5.25, significant broadening of gel-to-fluid phase transition (ΔTr increases by 7.6°C at 0.1 mM) .

The 5-hydroxypentyl ester is expected to exhibit intermediate membrane partitioning (log Km/w ~2.5–3.0) due to its hydroxyl group, which reduces hydrophobicity. This would result in milder bilayer disruption compared to pentyl or octyl esters, as seen in shorter-chain analogs .

Cytotoxicity and Cellular Uptake

Cytotoxicity inversely correlates with alkyl chain length in unsubstituted esters:

- Ethyl ester (C2H5): EC20 (concentration for 20% cell inhibition) = 200 mM .

- Octyl ester (C8H17): EC20 = 0.1 mM .

The 5-hydroxypentyl ester likely exhibits reduced cytotoxicity compared to pentyl or octyl esters due to its lower membrane affinity.

Metabolic Stability and Prodrug Efficiency

Hydroxyl groups in alkyl chains (e.g., 5-hydroxypentyl) are common targets for esterase-mediated hydrolysis, which can release active nicotinic acid. This contrasts with unsubstituted esters (e.g., pentyl or octyl), which require longer metabolic pathways for activation . For example:

- Pentyl ester: Requires ω-oxidation for activation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.